N-(2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[2-[2-(cyclopropylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c22-14(19-13-8-9-13)10-24-18-20-15(11-4-2-1-3-5-11)17(25-18)21-16(23)12-6-7-12/h1-5,12-13H,6-10H2,(H,19,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTWQGHEAZLNTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(N=C(S2)SCC(=O)NC3CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)cyclopropanecarboxamide is a compound of significant interest due to its potential biological activities. This article explores its molecular characteristics, mechanisms of action, and relevant research findings.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C18H21N3O2S2
- Molecular Weight : 375.5 g/mol
- CAS Number : 946272-18-0
The compound exhibits a complex structure that includes a thiazole ring and cyclopropyl groups, which are known to influence biological activity through various mechanisms.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of key enzymes involved in inflammatory processes. For instance, related thiazole derivatives have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain pathways .
- Receptor Modulation : The thiazole moiety may interact with various receptors implicated in cancer and inflammatory responses. Studies on similar compounds indicate that modifications to the thiazole structure can enhance binding affinity to specific targets, potentially leading to therapeutic effects against diseases like rheumatoid arthritis .
- Antioxidant Activity : Thiazoles are often associated with antioxidant properties, which can mitigate oxidative stress in biological systems. This is particularly relevant in the context of chronic inflammatory diseases where oxidative damage is prevalent .
In Vitro Studies
In vitro evaluations have demonstrated that derivatives of thiazole compounds exhibit significant anti-inflammatory properties. For example:
- COX Inhibition : A study found that specific thiazole derivatives displayed IC50 values in the low micromolar range against COX-2, indicating potent anti-inflammatory activity compared to standard drugs like celecoxib .
In Vivo Studies
In vivo studies further elucidate the potential therapeutic benefits:
- Animal Models : Research involving carrageenan-induced paw edema models has shown that compounds structurally similar to this compound significantly reduced inflammation when administered at specific dosages .
Case Studies
Several case studies highlight the therapeutic potential of thiazole derivatives:
- Rheumatoid Arthritis : A derivative similar to this compound was evaluated in a murine model of rheumatoid arthritis, demonstrating reduced joint swelling and improved mobility compared to control groups .
- Cancer Therapeutics : Compounds with structural similarities have been investigated for their ability to inhibit tumor growth in xenograft models, suggesting a role in cancer therapy through modulation of signaling pathways involved in cell proliferation .
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
- Antimicrobial Effects: Potential efficacy against bacterial and fungal infections.
- Anticancer Properties: Inhibition of cancer cell proliferation in vitro.
- Anti-inflammatory Action: Modulation of inflammatory pathways.
Medicinal Chemistry
The compound's thiazole scaffold is significant in drug design, providing a versatile platform for modifications aimed at enhancing biological activity. Research into similar compounds suggests that alterations to the thiazole ring can optimize binding affinity and selectivity towards target proteins.
Case Studies
- Anticancer Activity: A study demonstrated that derivatives of thiazole compounds can inhibit specific cancer cell lines, suggesting a pathway for developing new anticancer agents.
- Antimicrobial Studies: Research has shown that thiazole derivatives possess antimicrobial properties, indicating potential applications in treating infections.
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Inhibition of cell proliferation in various cancer cell lines |
| Antimicrobial Activity | Efficacy against both Gram-positive and Gram-negative bacteria |
Potential Therapeutic Applications
Given its structural characteristics and preliminary findings, N-(2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)cyclopropanecarboxamide holds promise for:
- Development as an antibiotic or antifungal agent .
- Potential use in cancer therapies targeting specific pathways involved in tumor growth.
- Exploration as an anti-inflammatory drug , possibly benefiting conditions like arthritis or chronic inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs reported in pharmacological and synthetic studies. Below is a detailed comparison based on molecular features, synthesis, and inferred properties:
Structural Analogues
Pharmacological Implications
- Rigidity and Bioavailability : The cyclopropane rings in the target compound may enhance metabolic stability compared to cyclopentane analogs (e.g., ), though reduced solubility could limit bioavailability.
- Antineoplastic Potential: Tozasertib’s activity as an Aurora kinase inhibitor highlights the therapeutic relevance of cyclopropanecarboxamide-thiazole hybrids , though direct evidence for the target compound is lacking.
Critical Analysis of Evidence
- Synthetic Feasibility : The target compound’s synthesis is inferred to align with methods for analogs (e.g., HATU/DIPEA-mediated coupling ), but scalability and yield optimization require further study.
- Data Gaps: No direct pharmacological or ADMET data are available for the target compound. Structural parallels to Tozasertib and fluorinated analogs suggest plausible kinase or enzyme inhibition, but experimental validation is essential.
- Contradictions: describes a cyclopentane analog with higher molecular weight (401.5 vs.
Q & A
Q. What are the key experimental parameters to optimize the synthesis of N-(2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)cyclopropanecarboxamide?
- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary parameters such as reaction temperature, solvent polarity, catalyst loading, and stoichiometry. Statistical methods like factorial design or response surface methodology (RSM) can identify critical factors and interactions. For instance, quantum chemical calculations (e.g., density functional theory) can predict transition states and intermediates, narrowing experimental conditions . Characterize intermediates via in situ spectroscopy (e.g., FTIR, NMR) to validate mechanistic hypotheses .
Q. How can researchers ensure accurate structural characterization of this compound?
- Methodological Answer : Combine multiple techniques:
- NMR : Assign peaks using 2D experiments (COSY, HSQC, HMBC) to confirm cyclopropane and thiazole ring connectivity.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula; fragmentation patterns can elucidate substituent positions.
- X-ray Crystallography : If single crystals are obtainable, compare experimental bond lengths/angles with DFT-optimized geometries .
Cross-reference data with literature on analogous cyclopropane-thiazole hybrids .
Advanced Research Questions
Q. What computational strategies are effective for studying the reaction mechanism of this compound’s formation?
- Methodological Answer :
- Reaction Path Search : Use automated reaction path search tools (e.g., GRRM, AFIR) coupled with quantum mechanics (QM) calculations to map potential energy surfaces. Identify key intermediates (e.g., cyclopropane ring-opening steps) and transition states .
- Solvent Effects : Apply continuum solvation models (e.g., SMD) to assess solvent polarity’s role in stabilizing intermediates.
- Kinetic Modeling : Integrate computational results with experimental rate data to refine mechanistic hypotheses .
Q. How can researchers resolve contradictions in biological activity data for this compound?
- Methodological Answer :
- Assay Validation : Ensure consistency in assay conditions (e.g., cell line, incubation time, solvent controls). Use orthogonal assays (e.g., enzymatic vs. cellular) to confirm target engagement.
- Metabolite Screening : Perform LC-MS/MS to rule out off-target effects from degradation products.
- Dose-Response Analysis : Apply Hill slope models to distinguish between specific binding and nonspecific aggregation .
Q. What experimental designs are suitable for studying its solubility and formulation stability?
- Methodological Answer :
- Phase Solubility Studies : Use Higuchi and Connors method with varied co-solvents (e.g., PEG, cyclodextrins) to enhance aqueous solubility.
- Accelerated Stability Testing : Expose the compound to stress conditions (heat, light, humidity) and monitor degradation via HPLC-UV.
- Molecular Dynamics (MD) Simulations : Predict interactions with excipients (e.g., surfactants) to guide formulation design .
Q. How can crystallographic data be leveraged to understand its conformational flexibility?
- Methodological Answer :
- Temperature-Dependent XRD : Analyze thermal motion parameters (B-factors) to identify flexible regions (e.g., cyclopropane-carboxamide linkage).
- Torsional Angle Analysis : Compare crystal packing with gas-phase DFT geometries to assess steric constraints.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) influencing conformational stability .
Q. What statistical approaches are recommended for analyzing contradictory reactivity data in heterogeneous catalysis?
- Methodological Answer :
- Multivariate Analysis : Apply principal component analysis (PCA) or partial least squares (PLS) regression to correlate catalyst properties (e.g., surface area, pore size) with reaction yields.
- Error Propagation Modeling : Quantify uncertainty in kinetic measurements (e.g., Arrhenius parameters) using Monte Carlo simulations.
- Robustness Testing : Use Youden’s ruggedness test to identify critical variables (e.g., catalyst aging, moisture content) causing data variability .
Tables for Key Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
